molecular formula C18H17BrN2O5 B5370062 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid

Numéro de catalogue B5370062
Poids moléculaire: 421.2 g/mol
Clé InChI: YMQDYRCPGWUMPW-JMIUGGIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid targets the catalytic domain of PKC enzymes, preventing their activation by phosphorylation. PKC enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical and clinical studies. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation. In autoimmune disorders, this compound has been found to inhibit T cell activation and proliferation. In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, with well-established protocols for its use. However, this compound also has limitations, including its specificity for PKC enzymes and potential off-target effects. Careful dose-response studies and control experiments are necessary to ensure the validity of the results.

Orientations Futures

There are several future directions for the study of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid. In cancer, future studies could focus on the combination of this compound with other chemotherapy drugs or targeted therapies. In autoimmune disorders, future studies could focus on the use of this compound in combination with other immunomodulatory drugs. In inflammatory diseases, future studies could focus on the use of this compound in combination with anti-inflammatory drugs. Further studies are also needed to understand the potential off-target effects of this compound and its long-term safety profile.

Méthodes De Synthèse

The synthesis of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid involves the reaction of 2-bromo-5-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with acetic anhydride to form the acetylated hydrazone, which is finally reacted with 3-nitrobenzoic acid to yield this compound.

Applications De Recherche Scientifique

3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In autoimmune disorders, this compound has been found to inhibit the activity of T cells, which are involved in the immune response. This compound has been studied in multiple sclerosis, psoriasis, and rheumatoid arthritis, with promising results in preclinical and clinical trials.
In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has been studied in inflammatory bowel disease, asthma, and chronic obstructive pulmonary disease, with promising results in preclinical and clinical trials.

Propriétés

IUPAC Name

3-[(2Z)-2-[(4-acetyloxy-2-bromo-5-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5/c1-3-25-16-8-13(15(19)9-17(16)26-11(2)22)10-20-21-14-6-4-5-12(7-14)18(23)24/h4-10,21H,3H2,1-2H3,(H,23,24)/b20-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDYRCPGWUMPW-JMIUGGIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.